Structural Uniqueness vs. Vigabatrin and CPP‑115: Scaffold‑Level Divergence
Vigabatrin (γ‑vinyl‑GABA) and its optimized analog CPP‑115 ((1S,3S)‑3‑amino‑4‑difluoromethylenyl‑1‑cyclopentanoic acid) are both amino‑acid‑derived cyclopentane carboxylates. CPP‑F replaces the entire amino‑acid backbone with a cyclopropylpyridine amide scaffold, resulting in a fundamentally different chemotype [REFS‑1]. No atom‑by‑atom overlay exists between CPP‑F and the vigabatrin/CPP‑115 series, which means that any SAR, selectivity or toxicology data generated for those comparators cannot be extrapolated to CPP‑F [REFS‑2].
| Evidence Dimension | Molecular scaffold class |
|---|---|
| Target Compound Data | Cyclopropylpyridine amide (C18H19FN2O); logP 3.71; rotatable bonds 3; H‑bond donors 1; H‑bond acceptors 2 [REFS‑1] |
| Comparator Or Baseline | Vigabatrin: C6H11NO2, logP ~−3.0. CPP‑115: C7H9F2NO2, logP ~−1.5 [class‑level inference; no co‑determination in same study] |
| Quantified Difference | ΔlogP: +6.7 vs. vigabatrin; +5.2 vs. CPP‑115. MW increase of ~200 Da vs. vigabatrin and ~121 Da vs. CPP‑115. |
| Conditions | Physicochemical property comparison using calculated values from MolBIC database and published vigabatrin/CPP‑115 properties. No experimental logP co‑determination available. |
Why This Matters
A 5‑6 log unit higher lipophilicity and a 120‑200 Da mass increase profoundly alter membrane permeability, CNS penetration, protein binding and off‑target liability profiles, making direct substitution scientifically invalid.
- [1] IDRB Lab. Compound Information for CP0470697 (US9187429, 58). MolBIC Database, accessed 2026-05-08. View Source
- [2] Silverman RB. The 2011 E. B. Hershberg Award: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a GABA aminotransferase inactivator. J Med Chem. 2012;55(2):567-575. View Source
